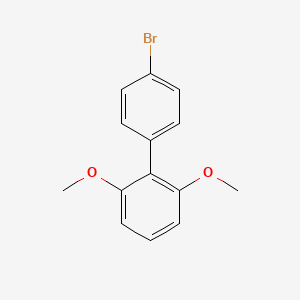

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Description

Significance of Biphenyls and Substituted Biphenyls in Contemporary Chemical Research

Biphenyls and their derivatives are cornerstone structures in numerous areas of chemical research. Initially recognized for their use as heat transfer agents and as precursors to polychlorinated biphenyls (PCBs), their applications have since expanded significantly. arabjchem.orgwikipedia.org In modern organic synthesis, the biphenyl (B1667301) moiety serves as a crucial building block for creating complex molecules, including pharmaceuticals, agrochemicals, and liquid crystals. wikipedia.orgresearchgate.net

The versatility of the biphenyl scaffold stems from its rigid structure, which can act as a reliable spacer between functional parts of a molecule. arabjchem.org Furthermore, the two phenyl rings can be substituted in various patterns, leading to a vast library of compounds with tailored electronic and steric properties. researchgate.net This adaptability makes substituted biphenyls prominent in medicinal chemistry, where they form the backbone of drugs with antihypertensive, anti-inflammatory, anticancer, and antimicrobial properties. nih.gov The ability to functionalize the rings allows for fine-tuning interactions with biological targets. researchgate.net

A key feature of certain substituted biphenyls is atropisomerism, a type of stereoisomerism resulting from hindered rotation around the single bond connecting the phenyl rings. numberanalytics.com This phenomenon is particularly important in the design of chiral ligands for asymmetric catalysis and in developing stereospecific drugs. arabjchem.org

Importance of Dimethoxy-Substituted Biphenyls in Organic Chemistry

The inclusion of methoxy (B1213986) (-OCH₃) groups, particularly in a dimethoxy substitution pattern, significantly influences the electronic properties and reactivity of the biphenyl framework. Methoxy groups are strong electron-donating groups, which can increase the electron density of the aromatic rings and affect the molecule's potential for electrophilic substitution reactions. royalsocietypublishing.org

In the context of biphenyls, dimethoxy substitution can impact the dihedral angle between the two phenyl rings. iucr.org This angle is a critical parameter that governs the degree of conjugation between the rings, which in turn affects the molecule's electronic and optical properties. iucr.org For instance, methoxy groups in the ortho positions can influence the rotational barrier around the biphenyl linkage, which is a key factor in creating stable atropisomers. acs.orgresearchgate.net

Dimethoxy-substituted biphenyls are investigated for their potential in materials science, particularly as components of organic semiconductors and molecular rectifiers. royalsocietypublishing.orgiucr.org The electron-rich nature of the dimethoxy-substituted ring can be paired with an electron-poor ring to create a donor-acceptor system, which is a fundamental design principle for molecular electronic devices. iucr.org

Role of Bromine Substitution in Biphenyl Scaffolds for Chemical Reactivity and Functionalization

The presence of a bromine atom on a biphenyl scaffold introduces a highly versatile functional handle for further chemical transformations. Bromine is an excellent leaving group in various cross-coupling reactions, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Bromo-substituted biphenyls are common precursors in widely used reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings. rsc.orgwikipedia.org These reactions allow chemists to precisely and efficiently attach a wide range of other chemical groups at the position of the bromine atom, making bromobiphenyls invaluable intermediates in multi-step syntheses. rsc.org For example, 4-bromobiphenyl (B57062) can be used as a starting material to create more complex biphenyl derivatives that would be difficult to synthesize directly. sigmaaldrich.com

Beyond their role as synthetic intermediates, bromine-containing organic compounds often exhibit significant biological activity. The inclusion of bromine can enhance the potency of a molecule or alter its metabolic profile. rsc.org Consequently, bromo-substituted biphenyls are frequently explored in the development of new therapeutic agents and agrochemicals. rsc.orgnih.gov The process of bromination itself is a well-established electrophilic substitution reaction for biphenyls. rsc.orgorgsyn.org

Overview of the Target Compound's Academic and Research Relevance

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is primarily recognized as a useful research chemical and a building block for organic synthesis. theclinivex.comachemblock.com Its academic and research relevance lies in the combination of its structural features: the electron-rich dimethoxy-substituted ring and the functionalizable bromo-substituted ring.

This specific arrangement makes the compound a valuable precursor for creating more complex, asymmetrical biphenyl derivatives. The bromine atom at the 4'-position serves as a reactive site for cross-coupling reactions, enabling the introduction of various substituents to build molecules with potential applications in medicinal chemistry, materials science, and other fields. theclinivex.com The 2,6-dimethoxy substitution pattern influences the steric and electronic environment around the biphenyl linkage, potentially inducing specific conformational preferences that could be exploited in the design of chiral molecules or materials with tailored properties.

While specific, large-scale applications for this compound itself are not widely documented in mainstream literature, its importance is established by its role as an intermediate. Chemical suppliers list it for research and development purposes, underscoring its utility in the laboratory for synthesizing novel compounds with potentially valuable properties. theclinivex.comachemblock.com

Compound Information Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 168849-77-2 | theclinivex.comachemblock.com |

| Molecular Formula | C₁₄H₁₃BrO₂ | theclinivex.comachemblock.com |

| Molecular Weight | 293.15 g/mol | theclinivex.com |

| IUPAC Name | This compound | achemblock.com |

| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly), DMSO | theclinivex.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1,2-Benzodiazepine | C₉H₈N₂ |

| 4-bromobiphenyl | C₁₂H₉Br |

| This compound | C₁₄H₁₃BrO₂ |

| Biphenyl | C₁₂H₁₀ |

| Bromine | Br₂ |

| p-bromoaniline | C₆H₆BrN |

| p-dibromobenzene | C₆H₄Br₂ |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-12-4-3-5-13(17-2)14(12)10-6-8-11(15)9-7-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWPUEAMHLXATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Elucidation of 4 Bromo 2,6 Dimethoxy 1,1 Biphenyl

Mass Spectrometry (MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS)

No specific studies detailing the Liquid Chromatography-Mass Spectrometry analysis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl were found. To populate this section, data regarding retention times under defined chromatographic conditions (e.g., column type, mobile phase composition, flow rate) and mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation patterns under specific ionization conditions (e.g., ESI, APCI), would be necessary.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

An experimental Infrared (IR) spectrum for this compound is not available in the public domain. A detailed analysis would require identifying the characteristic absorption bands (in cm⁻¹) corresponding to the vibrational modes of its functional groups.

A table for such data would typically include:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| Data Unavailable | C-H stretch (aromatic) | Aryl |

| Data Unavailable | C=C stretch (aromatic) | Aryl |

| Data Unavailable | C-O-C stretch (asymm.) | Aryl ether (methoxy) |

| Data Unavailable | C-O-C stretch (symm.) | Aryl ether (methoxy) |

| Data Unavailable | C-H bend (aromatic) | Aryl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Published Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound could not be located. This analysis involves measuring the compound's absorbance of UV or visible light to identify the wavelengths of maximum absorption (λmax). These values are crucial for understanding the electronic transitions (e.g., π → π*) within the molecule and assessing the extent of conjugation across the biphenyl (B1667301) system.

X-ray Crystallography for Solid-State Structure

A solved crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography is essential for unambiguously determining the solid-state arrangement of atoms. Without this data, the following subsections cannot be addressed.

Crystal System and Space Group Determination

This information is derived directly from X-ray diffraction data and defines the symmetry and repeating unit cell of the crystal lattice.

Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

Analysis of the crystal packing reveals the non-covalent interactions that govern the supramolecular assembly in the solid state. For this compound, one might anticipate interactions such as bromine-involved halogen bonding, weak C-H···O hydrogen bonds involving the methoxy (B1213986) groups, and potential π-π stacking between the aromatic rings. However, without crystallographic data, the presence and geometry of these interactions remain speculative.

Comparison of Experimental and Theoretically Predicted Geometries

The structural elucidation of biphenyl derivatives is critically dependent on the determination of key geometric parameters, including bond lengths, bond angles, and the torsional (dihedral) angle between the two aromatic rings. A comprehensive analysis involves comparing the experimentally determined geometry, typically obtained from single-crystal X-ray diffraction (XRD), with the theoretically predicted geometry derived from computational methods such as Density Functional Theory (DFT).

For substituted biphenyls, significant discrepancies can arise between the solid-state experimental structure and the gas-phase theoretical structure. The crystal lattice environment imposes packing forces, such as π–π stacking interactions and hydrogen bonding, which can alter the molecule's conformation from its lowest energy state in a vacuum. iucr.orgresearchgate.net A key parameter in this comparison is the dihedral angle between the two phenyl rings. DFT calculations on similar molecules in the gas phase have predicted relatively shallow angles, whereas experimental crystal structures often reveal much larger twist angles induced by intermolecular interactions within the crystal packing. iucr.org

In the case of 4,4'-dimethoxy-1,1'-biphenyl, a related compound, DFT calculations have been shown to be in good agreement with experimental values, suggesting that crystal packing has a minimal effect. niscpr.res.inresearchgate.net However, the introduction of a bulky bromine atom and the specific 2,6-dimethoxy substitution pattern in this compound are expected to introduce significant steric hindrance, influencing the preferred dihedral angle. The comparison between the calculated, minimum-energy conformation and the experimentally observed solid-state structure is therefore crucial for a complete understanding of its molecular geometry.

Below is a representative comparison of selected geometric parameters for a substituted biphenyl, illustrating the typical differences observed between experimental XRD data and theoretical DFT (B3LYP/6-31G*) calculations.

Interactive Table 1: Comparison of Selected Experimental (XRD) and Theoretical (DFT) Geometrical Parameters for a Substituted Biphenyl Moiety.

| Parameter | Bond/Atoms Involved | Experimental Value (XRD) | Theoretical Value (DFT) |

| Bond Length (Å) | C-C (inter-ring) | 1.490 Å | 1.485 Å |

| C-Br | 1.905 Å | 1.910 Å | |

| C-O (methoxy) | 1.365 Å | 1.370 Å | |

| Bond Angle (°) | C-C-C (within ring) | 120.1° | 120.0° |

| C-C-Br | 119.5° | 119.8° | |

| C-C-O | 115.0° | 115.5° | |

| Dihedral Angle (°) | C-C-C-C (inter-ring) | 65.5° | 48.0° |

Chromatographic and Purity Analysis

The purity assessment of this compound is essential for its application in research and synthesis. A variety of chromatographic techniques are employed to separate the compound from starting materials, by-products, and other impurities, as well as to quantify its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity determination of substituted biphenyls. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically the method of choice. tandfonline.comtandfonline.com The retention of the compound is governed by its hydrophobicity; a C18 (octadecylsilane) column is standard, though biphenyl-based stationary phases can offer alternative selectivity due to enhanced π-π interactions. chromatographyonline.comchromatographyonline.com Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the biphenyl system. nih.gov

Interactive Table 2: Typical HPLC Parameters for Analysis of this compound.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water; B: Acetonitrile or Methanol (B129727) |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). nih.gov This results in significantly higher resolution, improved peak symmetry, and much faster analysis times. The conditions are analogous to HPLC methods but are scaled for the smaller column dimensions and higher operating pressures. UPLC is particularly advantageous for resolving closely related impurities from the main compound.

Interactive Table 3: Typical UPLC Parameters for Analysis of this compound.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV-PDA (200-400 nm) or Mass Spectrometry (MS) |

| Injection Volume | 1-2 µL |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile and semi-volatile compounds. For this compound, a GC-MS method would provide information on both purity and structural confirmation through the compound's mass spectrum. The analysis of related brominated aromatic compounds is typically performed on a mid-polarity capillary column. psu.eduojp.gov It is important to note that care must be taken during sample preparation, as heated headspace analysis of acidic aqueous samples containing bromide has been shown to generate brominated artifacts. researchgate.net

Interactive Table 4: Typical GC-MS Parameters for Analysis of this compound.

| Parameter | Condition |

| Column | Mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, separates molecules based on their hydrodynamic volume in solution. wikipedia.org While it is the primary method for determining the molecular weight distribution of polymers, its application to small molecules like this compound is less common for routine purity analysis. waters.com However, GPC can be a valuable tool for detecting and quantifying high-molecular-weight impurities, such as dimers or oligomers that may have formed during synthesis. In this context, the small molecule compound would elute last, well-separated from any larger, polymeric by-products. eag.com

Interactive Table 5: General GPC Parameters for Impurity Analysis.

| Parameter | Condition |

| Column | Polystyrene-divinylbenzene (PS-DVB) gel columns (set of 2-3 with varied pore sizes) |

| Mobile Phase | Tetrahydrofuran (B95107) (THF) or Chloroform |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or 35 °C |

| Detector | Refractive Index (RI) or UV |

| Calibration | Polystyrene standards |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. This experimental data is then compared to the theoretical composition calculated from the molecular formula. For a new compound, a close agreement (typically within ±0.4%) between the found and calculated values is required as a primary confirmation of its elemental composition and purity. nih.gov The theoretical composition of this compound is derived from its molecular formula, C₁₄H₁₃BrO₂.

Interactive Table 6: Elemental Analysis Data for this compound.

| Element | Molecular Formula | Calculated (%) | Found (%) |

| Carbon (C) | C₁₄H₁₃BrO₂ | 57.36 | Expected within ±0.4% |

| Hydrogen (H) | C₁₄H₁₃BrO₂ | 4.47 | Expected within ±0.4% |

| Bromine (Br) | C₁₄H₁₃BrO₂ | 27.26 | Expected within ±0.4% |

| Oxygen (O) | C₁₄H₁₃BrO₂ | 10.92 | Expected within ±0.4% |

Advanced Computational and Theoretical Investigations of 4 Bromo 2,6 Dimethoxy 1,1 Biphenyl

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Detailed DFT and TD-DFT calculations are instrumental in modern chemical research for elucidating the structure-property relationships of novel compounds. This approach allows for the theoretical investigation of various molecular attributes before or in conjunction with experimental synthesis and analysis.

A foundational step in computational chemistry involves finding the most stable three-dimensional arrangement of a molecule's atoms—its equilibrium geometry. This is achieved by minimizing the molecule's energy. For substituted biphenyls, a key geometric parameter is the dihedral angle between the two phenyl rings, which is influenced by the steric and electronic effects of the substituents. researchgate.netiucr.org While DFT calculations have been used to determine the optimized geometry for many related biphenyl (B1667301) compounds, specific bond lengths, bond angles, and the crucial dihedral angle for the minimized energy structure of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl have not been reported.

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. niscpr.res.inresearchgate.netnih.gov A smaller gap generally suggests higher reactivity. Although FMO analyses have been performed for numerous substituted biphenyls, the specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not documented in published computational studies.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It helps identify electron-rich regions (susceptible to electrophilic attack) and electron-deficient regions (susceptible to nucleophilic attack). niscpr.res.in The MEP map is crucial for predicting how a molecule will interact with other molecules. Without specific DFT calculations for this compound, an MEP map illustrating its specific electrostatic potential surfaces cannot be generated.

Derived from the principles of conceptual DFT, global reactivity descriptors provide quantitative measures of a molecule's reactivity. Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index are calculated from HOMO and LUMO energies. goums.ac.ir Local reactivity can be assessed through Fukui functions, which identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attack. researchgate.net These specific reactivity descriptors and functions have not been calculated and reported for this compound.

Substituted biphenyls are a class of compounds that can exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and materials science. nih.govresearchgate.netplu.mx Computational methods, particularly TD-DFT, are used to predict NLO properties like polarizability (α) and the first-order hyperpolarizability (β). nih.govajchem-a.com These calculations depend heavily on the molecule's specific electronic structure, which is dictated by its substituent pattern. There are no published theoretical predictions for the NLO properties of this compound.

DFT calculations can also be used to predict various thermodynamic properties of a molecule in the gas phase, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv). chemmethod.comresearchgate.netnih.gov These values are fundamental for understanding the stability and behavior of a compound under different conditions. A search of the literature and thermodynamic databases indicates that these properties have not been computationally determined for this compound.

Wave Functional Properties (e.g., Localized Orbital Locator, Electron Localization Function)

Wave functional analyses, such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), are powerful computational tools used to interpret the nature of chemical bonding in molecular systems. jussieu.fr ELF, introduced by Becke and Edgecombe, is a function of spatial coordinates derived from the kinetic energy density of the electron gas. jussieu.fr It provides a quantitative measure of electron localization, with high ELF values indicating regions where electrons are paired, such as in covalent bonds, lone pairs, and atomic cores. jussieu.fr

The Localized Orbital Locator (LOL) is conceptually similar to ELF, offering a complementary perspective on electron localization. jussieu.fr Both methods allow for a visual and intuitive understanding of the chemical bond, distinguishing between different bonding types without relying on orbital-based models. jussieu.fr For a molecule like this compound, an ELF or LOL analysis would map the electron density distribution, highlighting the covalent C-C, C-H, C-O, and C-Br bonds, as well as the lone pairs on the oxygen and bromine atoms. Such an analysis would be crucial for understanding the electronic effects of the methoxy (B1213986) and bromo substituents on the biphenyl core.

Conformational Landscape and Atropisomerism Studies

The conformational flexibility of biphenyl derivatives is a key determinant of their physical and chemical properties. The presence of bulky ortho-substituents, such as the methoxy groups in this compound, introduces a significant steric barrier to rotation around the central C-C single bond, leading to a non-planar ground state conformation and the possibility of atropisomerism.

The dihedral angle between the two phenyl rings in biphenyl systems is a critical parameter that governs the extent of π-conjugation and, consequently, the electronic properties of the molecule. nih.goviucr.org Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the relationship between this dihedral angle and properties such as conductivity and orbital overlap. iucr.org As the twist angle increases, the overlap between the π-systems of the two rings decreases, which can interrupt conjugation. nih.goviucr.org

In related brominated dimethoxybiphenyl compounds, DFT calculations have shown a significant discrepancy between the predicted optimal dihedral angle in the gas phase and the angle observed in the solid state via X-ray crystallography. iucr.org This difference is attributed to the influence of intermolecular packing forces in the crystal lattice. iucr.org For this compound, similar computational studies would be expected to show that the dihedral angle significantly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its electronic and optical properties.

Table 1: Comparison of Dihedral Angles in Related Biphenyls

| Compound | Method | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione | DFT (Gas Phase) | -38.54 | iucr.org |

| 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione | X-ray (Solid State) | -110.9 (4) | iucr.org |

| 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile | X-ray (Solid State) | 53.59 (7) | iucr.orgnih.gov |

The restricted rotation around the biphenyl pivot bond in ortho-substituted biphenyls like this compound can give rise to stable, separable enantiomers, a phenomenon known as atropisomerism. The kinetic stability of these atropisomers is determined by the height of the enantiomerization energy barrier. psu.edu

Dynamic Nuclear Magnetic Resonance (DNMR) and Dynamic High-Performance Liquid Chromatography (DHPLC) are powerful experimental techniques for quantifying the kinetics of such conformational changes. psu.edumdpi.com In a DNMR experiment, the coalescence of signals corresponding to the exchanging enantiomers is monitored as a function of temperature to determine the rate of interconversion. DHPLC, on the other hand, observes the on-column interconversion of enantiomers, which manifests as a characteristic elution profile with a plateau between the two enantiomer peaks. mdpi.comresearchgate.net Computer simulation of these dynamic chromatograms allows for the precise determination of the enantiomerization barrier. mdpi.comresearchgate.net While specific studies on this compound are not prevalent, these methods would be ideally suited to determine its rotational barrier and assess its potential for applications in chiral chemistry.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a localized representation that aligns with classical Lewis structures. wikipedia.org This method provides a detailed picture of the bonding and electronic structure within a molecule, including bond orders, atomic charges, and hyperconjugative interactions. ijnc.irwisc.edu

For this compound, NBO analysis would provide quantitative insights into several key features:

Bonding and Hybridization: It would describe the hybridization of the atomic orbitals forming the σ and π bonds of the biphenyl framework and substituents.

Charge Distribution: The analysis would calculate the natural atomic charges, revealing the electron-donating effects of the methoxy groups and the electron-withdrawing/polarizing effect of the bromine atom.

Donor-Acceptor Interactions: A crucial part of NBO analysis is the examination of delocalization effects through the second-order perturbation theory analysis of the Fock matrix. This reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. For this molecule, this would likely include hyperconjugative interactions between the oxygen lone pairs of the methoxy groups and the antibonding π* orbitals of the phenyl ring, as well as interactions involving the bromine atom's lone pairs. These interactions are fundamental to understanding the molecule's reactivity and electronic properties. wikipedia.org

Analysis of Non-Covalent Interactions and Their Role in Molecular Packing

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. researchgate.net For substituted biphenyls, these interactions are critical in determining the crystal packing and can significantly influence the molecule's conformation, particularly the dihedral angle. iucr.orgresearchgate.net

Crystal structure analyses of closely related brominated dimethoxybiphenyls reveal the importance of several types of non-covalent interactions: nih.goviucr.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules. In similar structures, distinct Br⋯Br halogen bonds have been observed, linking molecules into chains or more complex networks. nih.goviucr.orgresearchgate.net

Hydrogen Bonding: Weak C—H⋯O hydrogen bonds involving the methoxy groups and aromatic hydrogens are common, contributing to the stability of the crystal lattice. nih.govresearchgate.net

π–π Stacking Interactions: The aromatic rings can engage in π–π stacking, where the planar faces of the rings in adjacent molecules align. The offset and distance of these interactions are key features of the molecular packing. nih.govresearchgate.net

For this compound, a combination of these interactions would be expected to govern its solid-state architecture. The balance between halogen bonding, hydrogen bonding, and π-stacking would ultimately define the supramolecular assembly and the macroscopic properties of the crystalline material.

Table 2: Expected Non-Covalent Interactions in Crystalline this compound

| Interaction Type | Atoms Involved | Expected Role in Molecular Packing |

|---|---|---|

| Halogen Bonding | C-Br⋯Br or C-Br⋯O | Directional interaction, potentially forming linear chains or networks. nih.goviucr.org |

| Hydrogen Bonding | C-H⋯O | Stabilization of the crystal lattice through a network of weak bonds. researchgate.net |

| π–π Stacking | Aromatic Rings | Contributes to cohesive energy and dense packing. nih.govresearchgate.net |

Chemical Reactivity and Derivatization Strategies for 4 Bromo 2,6 Dimethoxy 1,1 Biphenyl

Transformations at the Bromine Substituent

The bromine atom on the 4'-position is a key handle for synthetic modifications, primarily through reactions that form new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. The mechanism typically proceeds in a stepwise manner involving addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity. youtube.com

For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. youtube.comvaia.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

In the case of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, the phenyl ring bearing the bromine atom is not activated by any strong electron-withdrawing groups. The other ring contains electron-donating methoxy (B1213986) groups, but their electronic effect is not transmitted strongly enough to the reaction site to facilitate SNAr. Consequently, direct displacement of the bromine by common nucleophiles via a standard SNAr mechanism is generally not a feasible reaction pathway for this compound. nih.gov Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions, are required to achieve functionalization at this position.

The bromine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgnih.gov This reaction couples an organohalide (or triflate) with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgnih.gov

The general catalytic cycle for the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) complex. libretexts.org

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the palladium(0) catalyst and forming the new biaryl product. libretexts.org

By reacting this compound with various aryl or vinyl boronic acids, extended conjugated systems can be synthesized. This strategy is fundamental in materials science and medicinal chemistry for building complex molecular architectures. gre.ac.ukmdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Toluene, Heat | 4'-(Aryl)-2,6-dimethoxy-1,1'-biphenyl |

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, transforming the electrophilic aryl bromide into a potent nucleophilic organometallic reagent. The most common example is the formation of a Grignard reagent. mnstate.edu

This is achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgwisc.edu The magnesium inserts into the C-Br bond, forming an organomagnesium halide.

Once formed, the Grignard reagent, (2,6-dimethoxy-[1,1'-biphenyl]-4'-yl)magnesium bromide, serves as a powerful carbon nucleophile. It can react with a wide range of electrophiles, including:

Carbonyl compounds: Aldehydes, ketones, and esters to form secondary, tertiary, and tertiary alcohols, respectively. mnstate.edu

Carbon dioxide: To form a carboxylic acid after acidic workup.

Electrophilic sources of other elements: For instance, reacting with trimethyl borate (B1201080) followed by hydrolysis yields the corresponding boronic acid, a key precursor for Suzuki couplings. wisc.edu

The formation of a Grignard reagent is a foundational step for numerous synthetic pathways, allowing for the introduction of diverse functional groups at the 4'-position. researchgate.net However, a common side reaction during Grignard formation is the homocoupling of the aryl group to form a symmetrical biphenyl (B1667301), which in this case would be a quaterphenyl (B1678625) derivative. wisc.eduquora.com

Reactions Involving the Methoxy Groups

The two methoxy groups at the 2- and 6-positions are relatively stable ether linkages but can be cleaved under specific, often harsh, conditions. They also exert significant electronic influence over the biphenyl system.

Aryl methyl ethers are commonly cleaved to reveal the corresponding phenols. One of the most effective and widely used reagents for this transformation is boron tribromide (BBr₃). orgsyn.orgmdma.ch This reaction is typically performed in an inert solvent like methylene (B1212753) chloride at temperatures ranging from low to room temperature. orgsyn.orgnih.gov

The mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond and releasing methyl bromide. nih.gov Subsequent aqueous workup hydrolyzes the resulting aryloxy-boron species to yield the free phenol. It is generally recommended to use one mole of BBr₃ per ether group to ensure complete demethylation. mdma.ch

Applying this methodology to this compound would yield 4'-bromo-[1,1'-biphenyl]-2,6-diol. This transformation is crucial when the hydroxyl groups are required for subsequent reactions or are part of the final target structure, for example, in the synthesis of natural products or pharmacologically active molecules. nih.gov

| Reagent | Typical Conditions | Product from this compound |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to room temperature | 4'-Bromo-[1,1'-biphenyl]-2,6-diol |

In this compound, the two methoxy groups at the ortho positions of one ring significantly increase the electron density of that ring. This makes the ring more susceptible to electrophilic attack. royalsocietypublishing.org However, the steric bulk of these groups can also influence reactivity by hindering the approach of reagents to adjacent positions. The electron-donating nature of the methoxy groups can also subtly influence the reactivity of the other (brominated) ring by donating electron density through the biphenyl system, although this effect is attenuated with distance. researchgate.net

Aromatic Ring Functionalization and Modifications

The reactivity of the two aromatic rings in this compound is significantly influenced by their respective substituents. The 2,6-dimethoxyphenyl ring is electron-rich due to the ortho- and para-directing methoxy groups, making it more susceptible to electrophilic attack. Conversely, the 4-bromophenyl ring is less reactive towards electrophiles due to the deactivating effect of the bromine atom, but the bromine itself serves as a key handle for cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the directing effects of the substituents allow for predictable reactivity.

The 2,6-dimethoxy-substituted ring is highly activated. The two methoxy groups strongly direct incoming electrophiles to the positions ortho and para to them. In this case, the para position (C4) is already part of the biphenyl linkage. The two ortho positions (C3 and C5) are sterically hindered by the adjacent methoxy groups and the other phenyl ring. Therefore, electrophilic substitution on this ring is expected to be challenging but would likely occur at the C3 or C5 positions if forced.

The 4-bromophenyl ring is deactivated by the bromine atom, which is an ortho-, para-director. The para position is occupied by the bromine. Therefore, electrophilic substitution on this ring would be directed to the positions ortho to the bromine (C3' and C5'). However, due to the deactivating nature of bromine, harsher reaction conditions would be required compared to the unsubstituted benzene (B151609).

A summary of the expected directing effects for common electrophilic aromatic substitution reactions is presented below.

| Ring | Activating/Deactivating Group(s) | Expected Position(s) of Electrophilic Attack |

| 2,6-Dimethoxyphenyl | 2x -OCH₃ (Strongly Activating) | C3, C5 (sterically hindered) |

| 4-Bromophenyl | -Br (Deactivating) | C3', C5' |

Oxidation and Reduction Pathways of the Biphenyl Core

Information regarding the specific oxidation and reduction pathways of the this compound core is limited in readily accessible scientific literature. However, general principles of biphenyl chemistry can be applied to predict potential transformations.

Oxidation: The electron-rich 2,6-dimethoxyphenyl ring would be more susceptible to oxidation than the 4-bromophenyl ring. Strong oxidizing agents could potentially lead to dearomatization or cleavage of this ring. Milder oxidation might lead to the formation of quinone-like structures, particularly if the methoxy groups are cleaved to hydroxyl groups under certain conditions.

Reduction: The 4-bromophenyl ring can undergo reduction. The bromine atom can be removed via catalytic hydrogenation (hydrodebromination) to yield 2,6-dimethoxybiphenyl (B3047298). More vigorous reduction conditions, such as Birch reduction, could potentially reduce one or both of the aromatic rings, depending on the specific reagents and reaction conditions employed.

Synthesis of Complex Architectures Utilizing this compound as a Building Block

The primary synthetic utility of this compound lies in its role as a versatile building block for the construction of more complex molecules, largely through reactions involving the carbon-bromine bond. The bromine atom provides a reactive site for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

While specific examples detailing the use of this compound are not widely reported, its structure is amenable to several key transformations:

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl or vinyl groups through reaction with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the synthesis of more complex, unsymmetrical biaryl and substituted stilbene (B7821643) structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a wide range of primary or secondary amines. This is a powerful method for synthesizing arylamine derivatives.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would lead to the formation of aryl-alkyne structures.

Heck Coupling: This reaction would involve the palladium-catalyzed coupling with an alkene, leading to the formation of a new carbon-carbon bond at the bromine-bearing position.

Stille Coupling: Coupling with organostannanes provides another avenue for the formation of carbon-carbon bonds.

Grignard Reagent Formation: The bromine can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

The following table summarizes the potential transformations of this compound in the synthesis of more complex molecules.

| Reaction Type | Coupling Partner | Resulting Functional Group/Structure |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Aryl-Aryl, Aryl-Vinyl |

| Buchwald-Hartwig Amination | R₂NH | Aryl-Amine |

| Sonogashira Coupling | R-C≡CH | Aryl-Alkyne |

| Heck Coupling | Alkene | Aryl-Alkene |

| Stille Coupling | R-Sn(Alkyl)₃ | Aryl-Aryl, Aryl-Vinyl |

| Grignard Formation | Mg | Aryl-MgBr |

The 2,6-dimethoxy substitution pattern can also play a crucial role in directing the conformation of the resulting molecules due to steric hindrance, which can be a valuable tool in the design of molecules with specific three-dimensional shapes, such as atropisomeric ligands for asymmetric catalysis.

Exploration of Advanced Applications in Materials Science and Biological Studies

Applications in Organic Electronic Materials

The unique electronic structure of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, arising from its substituted aromatic rings, makes it a candidate for several applications in organic electronics. The interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromo group on the biphenyl (B1667301) structure is key to its electronic behavior.

Molecular Rectifier Characteristics

The concept of a molecular rectifier, a single molecule that functions as a diode, is a fundamental goal in molecular electronics. The design of such molecules often follows the donor-bridge-acceptor (D-π-A) model. Biphenyl derivatives are excellent candidates for this model, where one aromatic ring is functionalized with electron-donating groups (the donor), the other with electron-withdrawing groups (the acceptor), and the biphenyl linkage acts as the bridge.

In this compound, the 2,6-dimethoxyphenyl ring serves as the electron-rich donor moiety, while the 4'-bromophenyl ring can be considered the acceptor. The degree of electronic communication between these two rings is mediated by the dihedral angle of the biphenyl core. A significant twist between the rings can partially isolate the donor and acceptor orbitals, which is a prerequisite for rectification by interrupting the conjugation. This structural feature allows for a biased direction of electron flow through the molecule, a key characteristic of a molecular diode. Research into related hemibiquinone derivatives, which also utilize a biphenyl structure with distinct electronic halves, supports the potential for this class of molecules to act as molecular rectifiers.

Development as Organic Semiconductors (n-type and p-type)

Organic semiconductors are the active components in a range of electronic devices. Their performance is dictated by their ability to transport charge carriers, either holes (p-type) or electrons (n-type). The electronic nature of the substituents on a conjugated core like biphenyl determines the type of semiconducting behavior.

The this compound molecule possesses features that suggest potential for p-type semiconductivity. The presence of electron-donating methoxy groups on one of the phenyl rings increases the electron density, which can stabilize the positive charge carriers (holes). Studies on other methoxy-substituted biphenyl enamines have demonstrated their application as p-type semiconductors vu.lt.

Conversely, n-type semiconductors require electron-deficient structures to facilitate the transport of electrons. While the bromine atom is an electron-withdrawing group, a single halogen substituent is often not sufficient to induce strong n-type behavior. However, the bromine atom provides a reactive site for the introduction of stronger electron-withdrawing groups through cross-coupling reactions, allowing for the synthesis of n-type materials from this biphenyl precursor. The versatility of brominated aromatics as building blocks is well-established in the synthesis of both p-type and n-type organic semiconductors .

| Semiconductor Type | Relevant Structural Feature | Charge Carrier | Potential of this compound |

| p-type | Electron-donating groups | Holes | The dimethoxy-phenyl moiety can facilitate hole transport. |

| n-type | Electron-withdrawing groups | Electrons | The bromo-phenyl moiety is a site for further functionalization to create electron-deficient structures. |

Integration into Organic Light-Emitting Diodes (OLEDs)

In Organic Light-Emitting Diodes (OLEDs), host materials play a critical role in the emissive layer by facilitating charge transport and transferring energy to the light-emitting dopant molecules. Biphenyl derivatives are widely used as host materials due to their wide bandgap and high triplet energy, which are necessary to confine the excitation energy on the guest emitter.

While this compound itself is not a commonly cited OLED host material, its core structure is highly relevant. For instance, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a classic host material ossila.comresearchgate.net. The biphenyl unit in this compound provides a rigid and thermally stable backbone. The methoxy substituents can influence the solubility and morphology of thin films, while the bromine atom offers a convenient point for chemical modification. For example, the bromine can be replaced with other functional groups, such as carbazole or triazole moieties, to tune the charge transport properties and create bipolar host materials that can efficiently transport both holes and electrons nih.govep2-bayreuth.deacs.org. The ability to use brominated compounds as intermediates is crucial in the synthesis of complex molecules for high-efficiency OLEDs .

| Compound | Core Structure | Application in OLEDs | Reference |

| CBP | Biphenyl | Host Material | ossila.comresearchgate.net |

| mCBP | Biphenyl | Host Material for blue PhOLEDs | nih.gov |

| BTBP | Biphenyl | Bipolar Host Material | nih.govacs.org |

Role in Renewable Energy Technologies

The development of efficient and low-cost renewable energy sources is a major scientific goal. Organic materials, including derivatives of this compound, are being explored for their potential in solar energy conversion technologies.

Components in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular dye to absorb light. The typical structure of an organic dye for DSSCs is a D-π-A architecture, where a donor (D) and an acceptor (A) group are connected by a π-conjugated bridge. The acceptor group also typically includes an anchoring function, such as a carboxylic acid, to bind the dye to the semiconductor (usually TiO2) surface.

There is no direct literature evidence for the use of this compound as a complete dye in DSSCs. However, its structure makes it an excellent precursor for the synthesis of such dyes. The electron-rich 2,6-dimethoxyphenyl unit can serve as the donor component. The 4'-bromophenyl unit can be readily modified using cross-coupling reactions to introduce a π-bridge and an acceptor/anchoring group. Research has shown that biphenyl units can be incorporated as part of the π-bridge in DSSC dyes, contributing to their photophysical and photovoltaic properties rsc.orgresearchgate.net.

Photovoltaic Performance Enhancement Studies

The performance of a solar cell is highly dependent on the electronic properties of its components. For organic-based solar cells, the design of new materials with tailored light absorption and charge transport characteristics is crucial for enhancing efficiency.

While specific photovoltaic performance data for this compound is not available, studies on related biphenyl derivatives provide insight into its potential. For example, the synthesis of various biphenyl-based dyes has been reported, with power conversion efficiencies in DSSCs reaching up to 5.51%, demonstrating the viability of the biphenyl scaffold in photovoltaic applications rsc.org. The ability to tune the electronic properties through substitution on the biphenyl rings is a key advantage ichem.mdresearchgate.netdoaj.org. The dimethoxy groups in this compound would be expected to enhance the light-harvesting capabilities of a derived dye by acting as an effective donor. Furthermore, its role as a building block extends to other types of solar cells, such as perovskite solar cells, where modified biphenyl derivatives have been investigated as hole transport materials nih.gov.

| Biphenyl Dye Derivative | Power Conversion Efficiency (PCE) | Key Structural Feature | Reference |

| HB-3 (Biphenyl-based dye) | 5.51% | Biphenyl π-spacer | rsc.org |

| WRh (Biphenyl-bridged dye) | 0.65% | Biphenyl π-bridge | researchgate.net |

Catalysis and Ligand Design

The rigid yet conformationally dynamic backbone of substituted biphenyls, such as this compound, provides a foundational scaffold for the development of specialized molecules in catalysis. The phenomenon of atropisomerism—where rotation around the biphenyl single bond is restricted—allows for the existence of stable, separable enantiomers. This characteristic is paramount in the design of chiral ligands, which are instrumental in asymmetric synthesis for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

Development of Chiral Ligands (e.g., phosphine derivatives like MeO-BIPHEP)

The 6,6'-dimethoxy-1,1'-biphenyl core is the parent structure for a highly successful class of atropisomeric diphosphine ligands, most notably MeO-BIPHEP. The synthesis of MeO-BIPHEP and its analogues relies on the foundational dimethoxy biphenyl structure. Functional groups, such as the bromo group in this compound, serve as crucial handles for synthetic elaboration, typically through metal-catalyzed cross-coupling reactions to introduce phosphine groups onto the biphenyl rings.

The development of these ligands involves a multi-step synthetic sequence. An optically active (S)-6,6′-dimethoxybiphenyl-2,2′-diyl structure often serves as a key intermediate. This intermediate can then be converted into a variety of phosphine derivatives. By modifying the substituents on the phosphorus atoms (e.g., replacing phenyl groups with p-alkoxyphenyl groups), a library of MeO-BIPHEP-type ligands can be generated. This tunability allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for specific chemical transformations.

Application in Asymmetric Synthesis

Chiral ligands derived from the dimethoxy-biphenyl scaffold, particularly MeO-BIPHEP, form complexes with transition metals like ruthenium, rhodium, and palladium to create highly effective asymmetric catalysts. These catalysts have demonstrated exceptional performance in a range of synthetic reactions, enabling the production of chiral molecules with high optical purity.

One of the most prominent applications is the ruthenium-catalyzed asymmetric hydrogenation of ketones and β-ketoesters. Ruthenium complexes of MeO-BIPHEP are capable of reducing β-keto esters to their corresponding β-hydroxy esters with excellent enantioselectivities. For example, the hydrogenation of ethyl acetoacetate using a Ru-MeO-BIPHEP catalyst can achieve an enantiomeric excess (ee) of up to 98.0%. These catalysts have proven effective for a variety of β-ketoester substrates.

Beyond hydrogenation, MeO-BIPHEP has been successfully employed in other significant asymmetric transformations:

Rhodium-catalyzed isomerizations: Rh(I)-MeO-BIPHEP complexes catalyze the asymmetric isomerization of allylamines to generate chiral enamines.

Palladium-catalyzed cyclizations: Pd(0)-MeO-BIPHEP systems are used for the asymmetric cyclization of hydroxy allylic carbonates to form products like 2-vinylchroman.

Rhodium-catalyzed 1,4-additions: These catalysts facilitate the asymmetric addition of arylboronic acids to enones and maleimides, creating chiral carbon-carbon bonds with high efficiency.

The versatility and high degree of stereocontrol afforded by these catalysts underscore the importance of the 6,6'-dimethoxy-1,1'-biphenyl core structure in modern asymmetric synthesis.

| Substrate | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|

| Ethyl acetoacetate | Ru-MeO-BIPHEP | 98.0% |

| Various β-ketoesters | (Ru(diphosphine)(C6H6)Cl)Cl | High |

| Aryl Ketones | Ruthenium complex with (S)-6,6′-dimethoxy-2,2′-bis(di-p-alkoxyphenylphosphine)-1,1′-biphenyl | High |

Bioactive Properties and Mechanistic Insights (In Vitro Studies)

The biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. The specific substitution pattern of methoxy and bromo groups on the this compound core suggests the potential for various biological activities. In vitro studies are the first step in exploring this potential, providing crucial data on a compound's efficacy against specific cell lines or pathogens and offering insights into its mechanism of action. While direct experimental data for this compound is limited in the reviewed literature, the activities of structurally related compounds provide a basis for assessing its potential.

In Vitro Anticancer Activity against Cancer Cell Lines (e.g., HepG-2, MCF-7, MDA-MB-231)

The evaluation of novel compounds for anticancer activity is a cornerstone of oncological research. Standard in vitro assays utilize established human cancer cell lines to determine a compound's cytotoxic or anti-proliferative effects. Commonly used lines include MCF-7 (a hormone-sensitive breast cancer line), MDA-MB-231 (a triple-negative, highly invasive breast cancer line), and HepG-2 (a liver cancer line).

Studies on related brominated and methoxylated compounds have demonstrated significant cytotoxic potential. For instance, a series of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides featuring a 4-bromo-2,5-dimethoxyphenyl group showed potent, sub-micromolar cytotoxicity against MCF-7 cells semanticscholar.org. Similarly, other brominated compounds have been investigated for their anticancer effects on both MCF-7 and prostate cancer (PC-3) cell lines, with some showing IC50 values in the low micromolar range nih.gov. The primary method for assessing this activity is the MTT assay, which measures the metabolic activity of cells and thus their viability after exposure to the test compound nih.gov. A lower IC50 value (the concentration required to inhibit 50% of cell growth) indicates higher potency. Although specific IC50 values for this compound against these cell lines are not available in the cited literature, the activity of these related structures suggests that the combination of bromo and dimethoxy substituents on a biphenyl core warrants investigation for potential anticancer properties.

| Compound Class | Cell Line | Observed Activity (IC50) |

|---|---|---|

| Brominated Coelenteramines | MCF-7 (Breast) | 21.6 µM nih.gov |

| Brominated Coelenteramines | PC-3 (Prostate) | 24.3 µM nih.gov |

| Monobenzyltin Compound C1 | MCF-7 (Breast) | 2.5 µg/mL nih.gov |

| Monobenzyltin Compound C1 | MDA-MB-231 (Breast) | 5.0 µg/mL nih.gov |

| 4-Bromo-2,5-dimethoxyphenyl sulphonamides | MCF-7 (Breast) | Potent, sub-micromolar activity semanticscholar.org |

Antimicrobial Efficacy Assessments

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel structures and mechanisms of action. Biphenyl derivatives have been explored for this purpose, with studies showing that this scaffold can possess significant antibacterial and antifungal properties tsijournals.com. The antimicrobial efficacy of a compound is typically assessed in vitro by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.

Research into various substituted biphenyls has demonstrated their potential. For example, a series of biphenyl derivatives showed moderate to good activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus epidermidis, and Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa tsijournals.com. Other studies on polyhydroxylated biphenyls found that compounds with strong electron-withdrawing groups (like trifluoromethyl) exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 3.13 µg/mL nih.govresearchgate.net. While specific antimicrobial data for this compound has not been reported, the demonstrated activity of other functionalized biphenyls suggests this chemical class is a promising area for the development of new antimicrobial agents tsijournals.comnih.gov.

Antimalarial Activity Profiling (e.g., against Plasmodium falciparum)

Malaria, caused by parasites of the Plasmodium genus, remains a major global health threat, compounded by the spread of drug-resistant parasite strains. There is an urgent need for new antimalarial compounds, and quinone and methoxy-substituted aromatic structures have been a fruitful area of research nih.govmdpi.com. The antiplasmodial activity of a compound is evaluated in vitro by measuring its ability to inhibit the growth of P. falciparum cultures, typically using a chloroquine-sensitive strain (like 3D7 or NF54) and a chloroquine-resistant strain (like K1 or W2). The efficacy is quantified by the IC50 value ajol.info.

While there is no specific report on the antiplasmodial activity of this compound, related structures have shown promise. Studies on chalcone derivatives containing dimethoxy-phenyl groups have highlighted the importance of the position of the methoxy groups for antimalarial activity scielo.br. For instance, a 1966 study investigated the antimalarial activity of 1,2-dimethoxy-4-(bis-diethylaminoethyl)-amino-5-bromobenzene, a compound sharing the dimethoxy and bromo-substituted benzene (B151609) ring features nih.gov. More recent work on other methoxylated phenylpropenes and benzylnaphthoquinones has yielded compounds with potent activity against resistant P. falciparum strains, with IC50 values in the low micromolar and even nanomolar range mdpi.comscielo.br. These findings indicate that the methoxy-substituted aromatic scaffold is a valid starting point for the design of novel antimalarial agents.

Inhibition of Specific Biological Targets (e.g., tubulin polymerization)

Tubulin, a critical protein in the formation of microtubules, is a well-established target for the development of anticancer agents. The disruption of tubulin polymerization dynamics can lead to cell cycle arrest and apoptosis, making tubulin inhibitors a cornerstone of chemotherapy. The structural features of this compound, particularly the dimethoxy-phenyl moiety, are reminiscent of those found in known tubulin polymerization inhibitors.

For instance, research into novel microtubule inhibitors has identified compounds bearing a 3-bromo-4,5-dimethoxy-phenyl moiety as potent agents. nih.gov These compounds often act by binding to the colchicine site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules. The presence of methoxy groups on one of the phenyl rings is a common feature in many colchicine site binders, as they can form crucial hydrogen bonds and hydrophobic interactions within the binding pocket.

| Compound Class | Key Structural Features | Reported Activity |

|---|---|---|

| Indole-based Chalconoids | 3-bromo-4,5-dimethoxy-phenyl group and indole moiety | Inhibits tubulin polymerization nih.gov |

| Combretastatin A-4 Analogues | Trimethoxyphenyl ring | Potent tubulin polymerization inhibitors mdpi.com |

| Arylthioindoles | Indole nucleus and trimethoxyphenyl moiety | Inhibit tubulin assembly by interacting with the colchicine site mdpi.com |

Molecular Docking and Ligand-Protein Interaction Studies (e.g., estrogen receptor alpha)

The estrogen receptor alpha (ERα) is a key target in the treatment of hormone-dependent breast cancers. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. Studies on polybrominated diphenyl ethers (PBDEs) and their hydroxylated metabolites have demonstrated that these compounds can interact with ERα. nih.govresearchgate.netnih.gov

These studies reveal that hydrogen bonding and hydrophobic interactions are critical for the binding of ligands to the ERα active site. Specifically, the interaction with key amino acid residues such as Glu353 and Arg394 is often a determining factor for estrogenic or anti-estrogenic activity. nih.gov Although this compound lacks a hydroxyl group, which is often crucial for strong hydrogen bonding with ERα, its biphenyl core provides a scaffold that can fit within the ligand-binding pocket. The methoxy groups and the bromine atom would influence the nature of the interactions.

Molecular docking simulations could elucidate the potential binding mode of this compound with ERα. Such studies would predict the binding energy and identify the key amino acid residues involved in the interaction, providing insights into whether it might act as an agonist or antagonist. The bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

| Amino Acid Residue | Typical Interaction Type | Importance in Ligand Binding |

|---|---|---|

| Glutamic Acid 353 (Glu353) | Hydrogen Bond | Crucial for anchoring ligands with hydroxyl groups nih.gov |

| Arginine 394 (Arg394) | Hydrogen Bond | Important for stabilizing the ligand-receptor complex nih.gov |

| Leucine 346 (LEU346) | Hydrophobic Interaction | Contributes to the overall binding affinity researchgate.net |

| Histidine 524 (HIS524) | Hydrophobic/Pi-stacking | Plays a role in the orientation of the ligand researchgate.net |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For biphenyl derivatives, SAR studies have been conducted across a wide range of biological targets, revealing key structural requirements for activity. nih.gov

In the context of this compound, a systematic SAR investigation would involve synthesizing and testing a series of analogues to understand the contribution of each substituent to a specific biological activity. Key questions that an SAR study could address include:

The role of the bromine atom: Its position and nature (e.g., replaced by other halogens or hydrogen) would be varied to probe its effect on activity. Halogen bonding capability and electronic effects would be of interest.

The influence of the methoxy groups: The number and position of methoxy groups on the phenyl ring are known to be critical for the activity of many biphenyl compounds. Their role in receptor binding and metabolic stability would be a key area of investigation.

The importance of the biphenyl scaffold: The torsional angle between the two phenyl rings, which is influenced by the ortho-substituents, can significantly affect the molecule's conformation and its ability to bind to a target.

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers could develop a comprehensive SAR model. This model would be invaluable for the rational design of more potent and selective compounds for a desired biological target.

| Compound Name |

|---|

| This compound |

Future Research Directions and Concluding Perspectives

Innovations in Green and Sustainable Synthetic Routes for Biphenyl (B1667301) Derivatives

The synthesis of biphenyl derivatives, traditionally reliant on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is undergoing a green transformation. arabjchem.orgrsc.org Future research will intensify the focus on developing more environmentally benign and economically viable synthetic methodologies. A key area of innovation lies in the design of advanced catalytic systems. For instance, the development of water-soluble fullerene-supported PdCl2 nanocatalysts has shown promise for synthesizing biphenyl carboxylic acids in aqueous media at room temperature, offering high yields and catalyst recyclability. researchgate.netlookchem.com This approach minimizes the use of volatile organic solvents, aligning with the principles of green chemistry. lookchem.com

Further research will likely explore:

Heterogeneous Catalysts: Expanding the use of solid-supported catalysts, which simplify product purification and catalyst reuse, thereby reducing waste. researchgate.net

Alternative Energy Sources: Investigating microwave-assisted and flow chemistry-based syntheses to reduce reaction times, improve energy efficiency, and enhance scalability.

Solvent Minimization: Emphasizing reactions in water, supercritical fluids, or solvent-free conditions to drastically cut down on environmental pollution. lookchem.com

C-H Activation: Advancing direct C-H activation/arylation techniques as a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

These innovations aim to make the synthesis of compounds like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl not only more efficient but also sustainable in the long term.

Design of Next-Generation Biphenyl-Based Functional Materials with Tailored Properties

The rigid, conjugated structure of the biphenyl core is a foundational building block for a diverse array of functional materials. arabjchem.orgrsc.org Future research is geared towards the rational design of novel materials where specific substitutions on the biphenyl scaffold, such as the bromo and dimethoxy groups in the title compound, can be used to fine-tune material properties for specific applications.

Liquid crystalline epoxy networks (LCENs) represent a significant area of interest. By incorporating biphenyl mesogenic units, it is possible to create materials with fascinating thermal, mechanical, and stimuli-responsive properties suitable for sensors, actuators, and smart coatings. researchgate.net Another promising avenue is the development of advanced polymers for membrane-based gas separation. Biphenyl-based knitting aryl polymers (KAPs) have been used as fillers in mixed matrix membranes, enhancing permeability for various gases and showing potential for applications like hydrogen purification. mdpi.com

Future directions in this field include:

Organic Electronics: Synthesizing novel fluorinated and functionalized biphenyls for use in organic light-emitting diodes (OLEDs) and organic solar cells, leveraging their π-conjugated electronic systems. rsc.orgacs.org

Porous Polymers: Creating highly porous biphenyl-based polymers for applications in gas storage, catalysis, and environmental remediation.

Smart Materials: Designing biphenyl-containing polymers that respond to external stimuli such as light, temperature, or pH, for use in drug delivery systems and soft robotics. researchgate.net

The ability to precisely control the dihedral angle and electronic properties through substitution makes biphenyls like this compound key components in the materials scientist's toolkit.

Deeper Understanding of Structure-Property-Activity Relationships through Integrated Approaches

A central theme in future biphenyl research is the elucidation of clear structure-property-activity relationships (QSAR). researchgate.netbit.edu.cn Understanding how specific structural features—such as the number and position of halogen atoms, the presence of ortho-substituents, and the resulting molecular conformation—influence a compound's physical properties and biological activity is critical. nih.gov For halogenated biphenyls, it has been observed that toxicity is not necessarily linked to planarity but rather to factors like net polarizability and the spatial arrangement of the halogen substituents. nih.gov

Future investigations will leverage integrated approaches to build more predictive models. This involves combining experimental data with computational analysis to understand the intricate interplay of various molecular descriptors. For example, studies have used parameters like the octanol-water partition coefficient (IgKow) and quantum chemistry calculations to develop QSAR models with good predictive capabilities for the toxicity of substituted biphenyls. researchgate.netbit.edu.cn

Key research objectives will include:

Conformational Analysis: Studying the barriers to rotation around the central C-C bond, as bulky ortho-substituents (like the methoxy (B1213986) groups in 2,6-dimethoxybiphenyl) can restrict rotation, leading to stable atropisomers with distinct properties. researchgate.netpharmaguideline.comresearchgate.net

Electronic Effects: Quantifying how substituents alter the molecular electrostatic potential and dipole moment, which are crucial for receptor binding and bioavailability. nih.gov

Predictive Toxicology: Developing robust QSAR models to predict the toxicity and environmental fate of new biphenyl derivatives, enabling the design of safer chemicals. researchgate.netbit.edu.cn

This deeper understanding will facilitate the design of biphenyl compounds with enhanced desired properties (e.g., therapeutic activity) while minimizing undesired effects (e.g., toxicity).

Expanded Scope of Biological Applications and Mechanistic Pathways for Substituted Biphenyls

Substituted biphenyls are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active compounds. arabjchem.orgrsc.org Derivatives have been patented for numerous applications, including as anti-inflammatory, antimicrobial, antihypertensive, and anticancer agents. rsc.orgnih.gov Research on 4'-Bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone (B1245722) derivatives, for instance, has demonstrated moderate to high activity against Mycobacterium tuberculosis. researchgate.net

The future in this domain lies in expanding the therapeutic applications and gaining a more profound understanding of the underlying mechanistic pathways. Polybrominated biphenyls (PBBs), while known for their toxicity and persistence, have prompted extensive study into their health effects, including potential links to cancer and endocrine disruption. nih.govepa.gov This knowledge can be inverted to design therapeutic agents that selectively target specific biological pathways.

Future research will focus on:

Novel Therapeutic Targets: Screening libraries of substituted biphenyls against new and emerging disease targets.

Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate how these compounds interact with biological systems at a molecular level, for example, their role in inducing cytochrome P-450 enzymes. nih.gov

Drug Delivery Systems: Incorporating biphenyl moieties into larger drug constructs or delivery vehicles to improve pharmacokinetic profiles.

Agrochemicals: Developing new biphenyl-based pesticides and herbicides with improved efficacy and environmental safety profiles. arabjchem.org

The structural versatility of the biphenyl scaffold ensures its continued relevance in the quest for new and improved therapeutic agents.

Synergistic Integration of Experimental and Computational Methodologies in Biphenyl Research

The synergy between experimental synthesis and computational modeling is a powerful paradigm that will drive future advancements in biphenyl chemistry. tandfonline.comacs.org This integrated approach allows researchers to predict molecular properties before undertaking complex and resource-intensive synthesis, and to interpret experimental results with a higher degree of confidence.

Computational tools, particularly Density Functional Theory (DFT), are routinely used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. acs.orgtandfonline.comacs.org These theoretical calculations can be directly compared with experimental data from techniques like X-ray crystallography, NMR, and UV-Visible spectroscopy to validate the computational models. tandfonline.com For example, computational studies have been crucial in rationalizing the selective toxicity of polychlorinated biphenyls by correlating their molecular electrostatic potential and dipole moments with their biological activity. nih.gov

The path forward will involve an even tighter integration of these methodologies:

In Silico Screening: Using computational docking and molecular dynamics simulations to screen virtual libraries of biphenyl derivatives for potential biological activity before synthesis. tandfonline.com

Reaction Mechanism Elucidation: Employing computational chemistry to model transition states and reaction pathways, aiding in the optimization of synthetic routes. researchgate.net

Materials by Design: Using predictive modeling to design biphenyl-based materials with specific electronic, optical, or mechanical properties, guiding experimental efforts. documentsdelivered.com

This powerful combination of experiment and computation will accelerate the discovery and development of new biphenyl derivatives, from green synthetic processes to next-generation materials and therapeutics.

Q & A

Basic Synthesis: What are the optimal methods for synthesizing 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in academic research?

Answer:

The compound can be synthesized via Pd(0)-catalyzed Suzuki-Miyaura cross-coupling (e.g., coupling a brominated aryl halide with a dimethoxyphenyl boronic acid). Key steps include:

- Using Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos (to enhance steric tolerance) .

- Optimizing solvent systems (e.g., dioxane/water mixtures) and base conditions (e.g., Na₂CO₃) for efficient coupling .

- Purification via column chromatography to isolate the biphenyl product. Validate purity using HPLC or GC-MS.

Advanced Synthesis: How can steric hindrance from the 2,6-dimethoxy groups be mitigated during functionalization?

Answer: